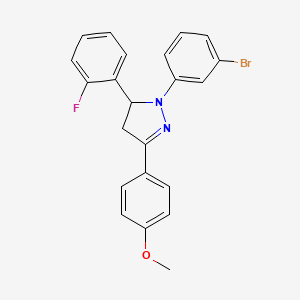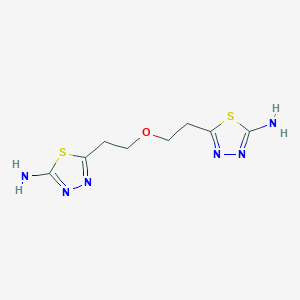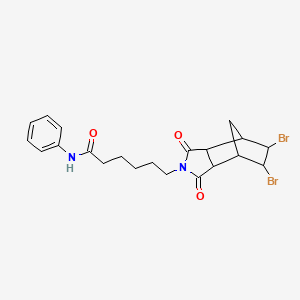![molecular formula C17H18N6O B12470435 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone is a complex organic compound that features a purine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with an ethanone group
Vorbereitungsmethoden
The synthesis of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The purine and piperazine moieties are coupled using suitable linkers and catalysts to form the intermediate compound.
Final Substitution: The phenyl group with an ethanone substituent is introduced through Friedel-Crafts acylation reactions, completing the synthesis of the target compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethanone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as purine derivatives and piperazine
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers due to its ability to interact with specific molecular targets.
Biological Research: It is used as a probe to study cellular pathways and mechanisms, especially those involving purine metabolism and signaling.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to purine receptors and enzymes involved in nucleotide metabolism. This binding can modulate various cellular pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone can be compared with other similar compounds, such as:
1-{4-[4-(7H-purin-6-yl)morpholin-2-yl]phenyl}ethanone: This compound has a morpholine ring instead of a piperazine ring, which may alter its binding affinity and biological activity.
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}methanone: The substitution of the ethanone group with a methanone group can affect the compound’s reactivity and stability
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N6O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-[4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H18N6O/c1-12(24)13-2-4-14(5-3-13)22-6-8-23(9-7-22)17-15-16(19-10-18-15)20-11-21-17/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
SMMOCUDWYPQSRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
![(2E)-2-[2-(4-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12470359.png)

![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470375.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)


![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)


![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
